
Erbium triformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium triformate is a chemical compound consisting of erbium, a rare earth element, and formate ions Erbium, symbolized as Er, belongs to the lanthanide series and is known for its unique optical and electronic properties Formate is the anion derived from formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erbium triformate can be synthesized through the reaction of erbium chloride with sodium formate in an aqueous solution. The reaction typically proceeds as follows:
ErCl3+3HCOONa→Er(HCOO)3+3NaCl
This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound as a precipitate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium triformate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form erbium oxide and carbon dioxide.
Reduction: Under certain conditions, this compound can be reduced to elemental erbium.
Substitution: The formate ions in this compound can be substituted with other anions, such as acetate or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used. The reaction conditions vary depending on the reducing agent.
Substitution: Substitution reactions often involve the use of corresponding acids or salts, such as acetic acid or sodium nitrate, under mild conditions.
Major Products
Oxidation: Erbium oxide (Er2O3) and carbon dioxide (CO2).
Reduction: Elemental erbium (Er).
Substitution: Erbium acetate, erbium nitrate, etc.
Applications De Recherche Scientifique
Erbium triformate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving epoxides and alcohols.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in photodynamic therapy and other medical applications.
Industry: Utilized in the production of advanced materials, such as erbium-doped fibers for telecommunications.
Mécanisme D'action
The mechanism of action of erbium triformate in catalytic reactions involves its role as a Lewis acid. This compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in the ring-opening of epoxides, this compound activates the epoxide ring, allowing nucleophilic attack by alcohols or thiols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erbium triflate: Another erbium compound with similar catalytic properties but different anions.
Erbium acetate: Similar in structure but with acetate ions instead of formate.
Erbium nitrate: Contains nitrate ions and is used in different applications.
Uniqueness
Erbium triformate is unique due to its specific combination of erbium and formate ions, which imparts distinct properties and reactivity. Its ability to act as a Lewis acid catalyst in various organic reactions sets it apart from other erbium compounds .
Propriétés
Numéro CAS |
15331-72-3 |
|---|---|
Formule moléculaire |
C3H3ErO6 |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
erbium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Er/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
Clé InChI |
DXMVWWWKXBBRCU-UHFFFAOYSA-K |
SMILES canonique |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


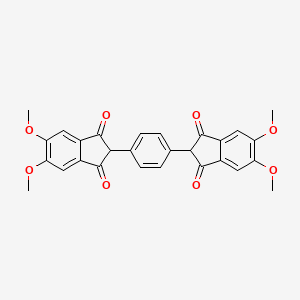

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
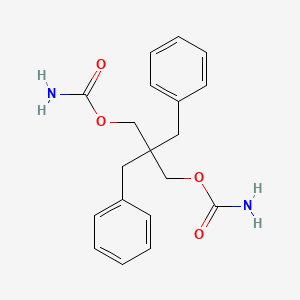
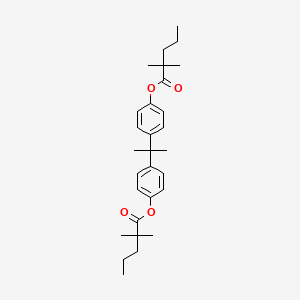

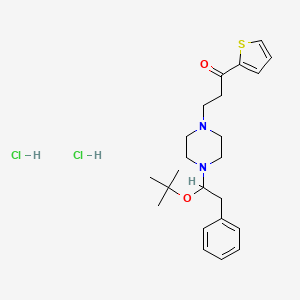


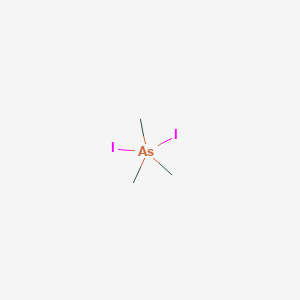
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
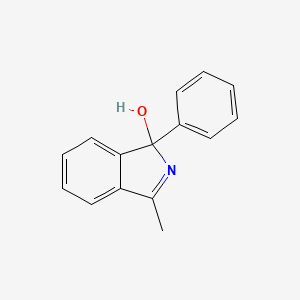
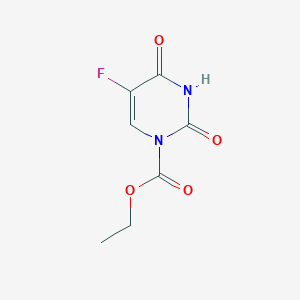
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
